
3,5-Diacetamido-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diacetamido-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two acetamido groups at the 3 and 5 positions of the benzene ring and a methyl group attached to the nitrogen atom of the amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diacetamido-N-methylbenzamide can be achieved through a multi-step process involving the following key steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form 3,5-dinitrobenzene. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Reduction of Nitro Groups: The nitro groups in 3,5-dinitrobenzene are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 3,5-diaminobenzene.
Acetylation of Amino Groups: The amino groups in 3,5-diaminobenzene are acetylated using acetic anhydride to form 3,5-diacetamidobenzene.
Formation of N-Methylbenzamide: Finally, the acetamido groups are converted to the corresponding N-methylbenzamide by reacting with methylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diacetamido-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The acetamido groups can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide, leading to the formation of substituted benzamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzamides.
Applications De Recherche Scientifique
3,5-Diacetamido-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a model compound in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3,5-Diacetamido-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido groups facilitate binding to active sites of enzymes, leading to inhibition or modulation of their activity. The methyl group on the amide nitrogen enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and exert its effects at the cellular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Methylbenzamide: Similar structure but lacks the acetamido groups.
3,5-Diaminobenzamide: Contains amino groups instead of acetamido groups.
Uniqueness
3,5-Diacetamido-N-methylbenzamide is unique due to the presence of both acetamido and N-methyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
64621-86-9 |
|---|---|
Formule moléculaire |
C12H15N3O3 |
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
3,5-diacetamido-N-methylbenzamide |
InChI |
InChI=1S/C12H15N3O3/c1-7(16)14-10-4-9(12(18)13-3)5-11(6-10)15-8(2)17/h4-6H,1-3H3,(H,13,18)(H,14,16)(H,15,17) |
Clé InChI |
XSYOKRQNVDUCDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC(=C1)C(=O)NC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14484570.png)

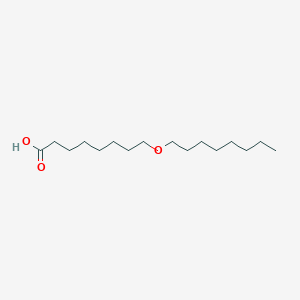
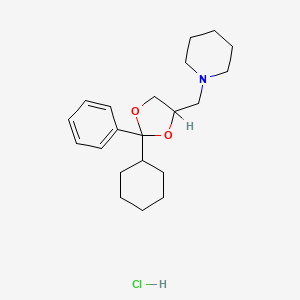
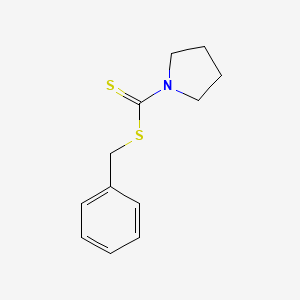
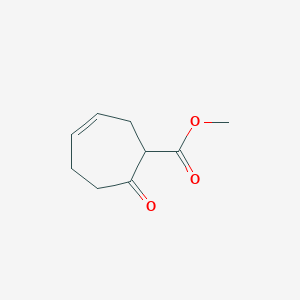
![Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester](/img/structure/B14484603.png)


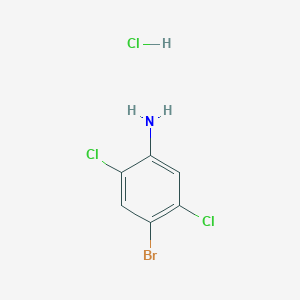
![3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14484629.png)

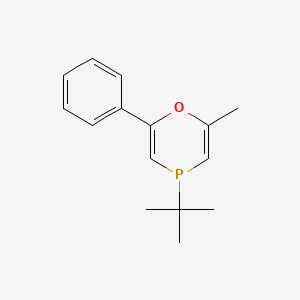
![5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14484643.png)
